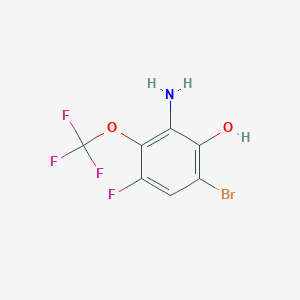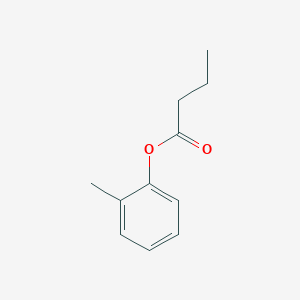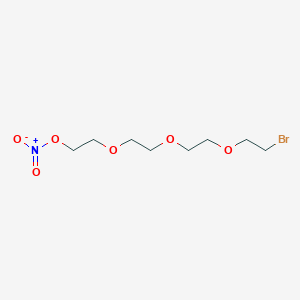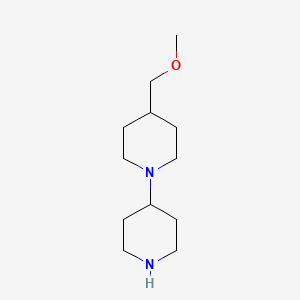
4-(Methoxymethyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The presence of a methoxymethyl group in the 4-position of the bipiperidine structure adds unique chemical properties to this compound, making it of interest for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Another approach involves the use of protecting groups to selectively functionalize the piperidine ringThe Boc group is then removed under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(Methoxymethyl)-1,4’-bipiperidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactions are often employed to enhance reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxymethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted piperidines
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Methoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction . It may also inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methoxymethyl)-1,4’-bipyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
4-(Methoxymethyl)-1,4’-bipyridine: Contains a pyridine ring, which imparts different electronic properties and reactivity.
4-(Methoxymethyl)-1,4’-bipiperazine: Features a piperazine ring, which can form different hydrogen bonding interactions and has distinct biological activity.
Uniqueness
4-(Methoxymethyl)-1,4’-bipiperidine is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which influences its chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H24N2O |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
4-(methoxymethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2O/c1-15-10-11-4-8-14(9-5-11)12-2-6-13-7-3-12/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
JPBYTWZNZNXZMY-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CCN(CC1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


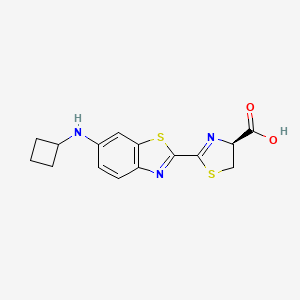
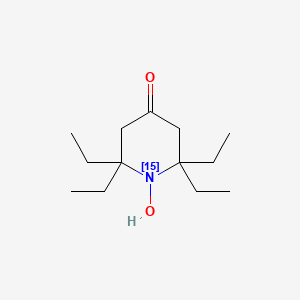
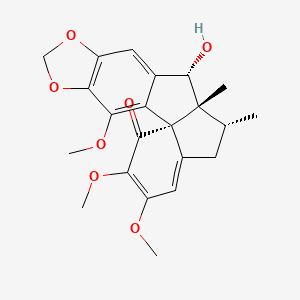
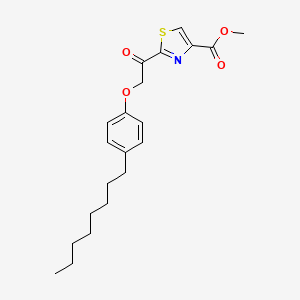

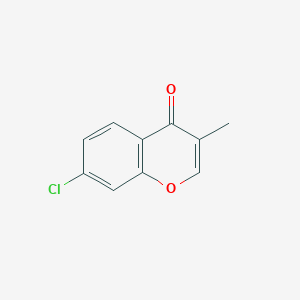
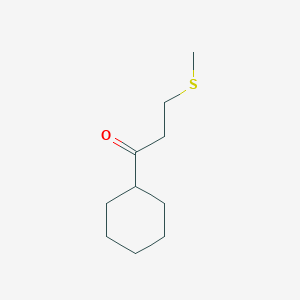
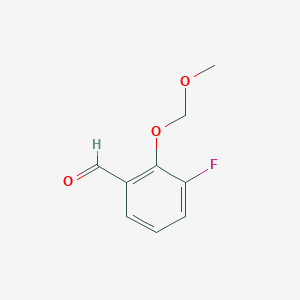
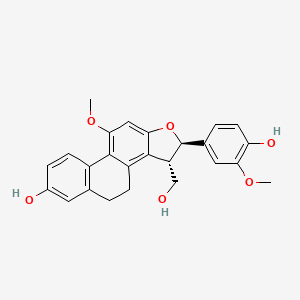
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)

